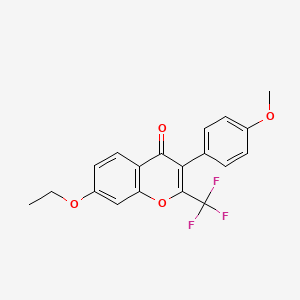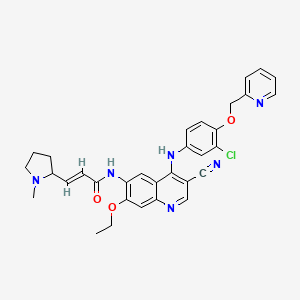
Pyrotinib Racemate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(外消旋)-SHR-1258 是一种外消旋混合物,这意味着它包含等量的左旋和右旋对映异构体,这些异构体是手性分子的不同形式。
准备方法
合成路线和反应条件
(外消旋)-SHR-1258 的合成通常包括几个步骤,包括手性中心的制备以及这些中心组合形成最终的外消旋混合物。具体的合成路线和反应条件可能有所不同,但它们通常涉及使用手性催化剂以及特定的温度和压力条件,以确保对映异构体的正确形成。
工业生产方法
(外消旋)-SHR-1258 的工业生产可能涉及使用优化反应条件的大规模合成,以最大程度地提高产量和纯度。这可能包括使用连续流动反应器和其他先进的化工技术,以确保生产质量的一致性。
化学反应分析
反应类型
(外消旋)-SHR-1258 可以进行各种类型的化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用氧化剂,例如高锰酸钾或过氧化氢。
还原: 该反应涉及添加氢或去除氧气,通常使用还原剂,例如氢化锂铝或硼氢化钠。
取代: 该反应涉及用另一种官能团取代一个官能团,通常使用卤素或烷基化试剂等试剂。
常用试剂和条件
(外消旋)-SHR-1258 的反应中常用的试剂包括:
氧化剂: 高锰酸钾、过氧化氢
还原剂: 氢化锂铝、硼氢化钠
取代试剂: 卤素、烷基化试剂
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化反应可能会产生酮或羧酸,而还原反应可能会产生醇或胺。
科学研究应用
(外消旋)-SHR-1258 在科学研究中具有广泛的应用,包括:
化学: 用作合成复杂分子的手性构建块。
生物学: 研究其对生物系统(包括酶相互作用和细胞过程)的潜在影响。
医学: 研究其潜在的治疗效果,包括其作为各种疾病的候选药物的作用。
工业: 用于生产特种化学品和材料。
作用机制
(外消旋)-SHR-1258 的作用机制涉及其与特定分子靶标和途径的相互作用。这可能包括与酶或受体结合,改变其活性并导致细胞过程的下游影响。所涉及的特定途径可能因其使用的环境而异,但可能包括与细胞生长、分化和凋亡相关的信号通路。
相似化合物的比较
类似化合物
与(外消旋)-SHR-1258 类似的化合物包括其他外消旋混合物和具有类似结构特征的手性分子。例如:
MBQ-167: 一种具有潜在抗癌特性的双 Rac/Cdc42 抑制剂。
CPV-337: 另一种与 MBQ-167 具有类似功效的 Rac 抑制剂。
独特性
(外消旋)-SHR-1258 的独特之处在于其特定的手性中心以及由此产生的外消旋混合物,这与其他类似化合物相比,会导致不同的生物学和化学特性。其独特的结构允许与分子靶标发生特定相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C32H31ClN6O3 |
|---|---|
分子量 |
583.1 g/mol |
IUPAC 名称 |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-(1-methylpyrrolidin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+ |
InChI 键 |
SADXACCFNXBCFY-ZRDIBKRKSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C |
手性 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/C5CCCN5C |
规范 SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


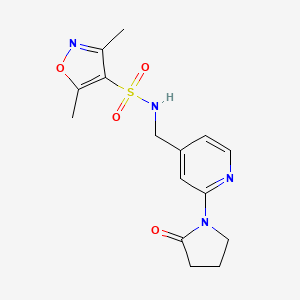
![N-[(2-Bromophenyl)-phenylmethyl]-6-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2656211.png)
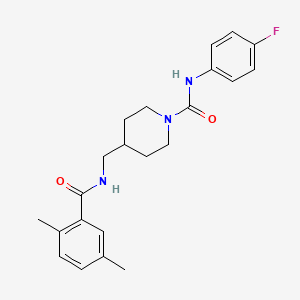
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2656213.png)
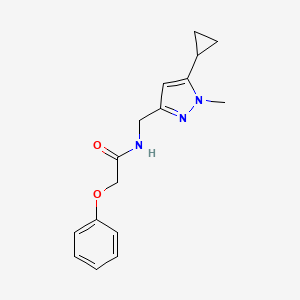
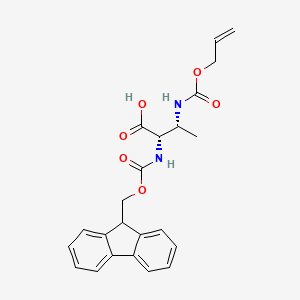
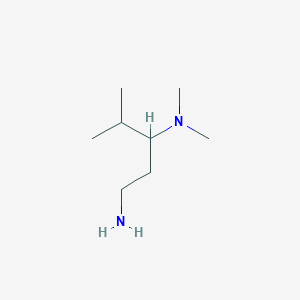
![3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2656220.png)
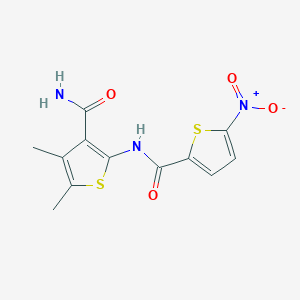
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2656223.png)
![1-[2-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2656224.png)
![2-methoxy-5-{[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]sulfonyl}benzamide](/img/structure/B2656226.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B2656230.png)
